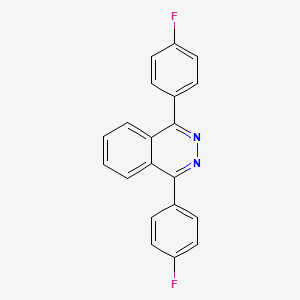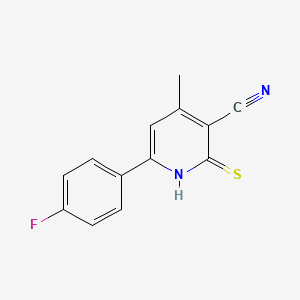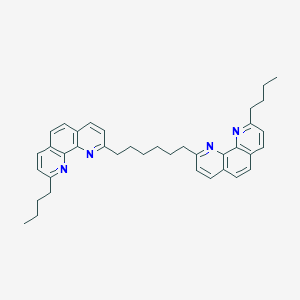
2-(Tribromomethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tribromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The addition of a tribromomethyl group to the quinazoline structure introduces unique chemical properties that make this compound an interesting compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Tribromomethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The tribromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group or other lower brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in polar solvents.
Major Products Formed:
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of lower brominated quinazoline derivatives or methylquinazoline.
Substitution: Formation of quinazoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Tribromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The tribromomethyl group can enhance the compound’s ability to bind to enzymes and receptors, leading to:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, such as kinases and proteases.
Disruption of Cell Membranes: The tribromomethyl group can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Induction of Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
相似化合物的比较
2-Methylquinazoline: Lacks the tribromomethyl group and has different chemical reactivity and biological activity.
2-Chloromethylquinazoline: Contains a chloromethyl group instead of a tribromomethyl group, leading to different chemical properties and applications.
2-(Dibromomethyl)quinazoline: Contains two bromine atoms instead of three, resulting in different reactivity and biological effects.
Uniqueness: 2-(Tribromomethyl)quinazoline is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
130896-93-4 |
|---|---|
分子式 |
C9H5Br3N2 |
分子量 |
380.86 g/mol |
IUPAC 名称 |
2-(tribromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H |
InChI 键 |
CANNOHLMPQHJSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)



![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)



